2-Oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid
Overview
Description
2-Oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its aromatic properties and is a versatile moiety in the development of various drugs and biologically active agents .
Mechanism of Action
Target of Action
Thiazole derivatives are known to have diverse biological activities and can interact with various targets .
Mode of Action
One study mentions that a compound containing a thiazole moiety, voreloxin, binds to dna and interacts with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This might provide some insight into the potential mode of action of 2-Oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid.
Biochemical Pathways
Thiazole derivatives are known to have a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives are known to have a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-Oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of hydrogen bonds and coordination with metal ions, which can influence the activity of the enzymes and proteins it interacts with .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in antioxidant defense mechanisms and metabolic regulation. Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress responses, thereby modulating the cellular redox state. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce adaptive responses in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as enhancing antioxidant defenses and metabolic regulation. At higher doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been identified, indicating the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it can influence the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation. These interactions can affect metabolic flux and metabolite levels, thereby modulating cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction results in the formation of an ester compound during the early stage of synthesis . Another method involves the cyclization of thiohydrazonate intermediates, which undergo intermolecular cyclization to yield the desired thiazole compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of ethanol as a solvent and thiourea as a reagent is common in industrial processes due to their availability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
2-Oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential use in the development of new drugs, including anticancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid include:
Thiazole: A parent compound with similar aromatic properties.
Oxazole: Another heterocyclic compound with an oxygen atom in place of sulfur.
Imidazole: Contains two nitrogen atoms in the ring structure
Uniqueness
The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms in the thiazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-oxo-3H-1,3-thiazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3S/c6-3(7)2-1-5-4(8)9-2/h1H,(H,5,8)(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEBFAOQWZALHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=O)N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602014 | |
Record name | 2-Oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857982-30-0 | |
Record name | 2-Oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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